N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide typically involves the condensation of acenaphthenequinone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide is unique due to its fused acenaphthene-thiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
4-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-9-7-13(8-10-15)20(24)23-21-22-19-16-4-2-3-12-5-6-14(18(12)16)11-17(19)26-21/h2-4,7-11H,5-6H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGBDWYUJNZQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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